molecular formula C10H9BrO5 B13508789 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13508789
M. Wt: 289.08 g/mol
InChI Key: WDDMQUSGDFRYGO-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO4 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid, followed by oxidation to introduce the oxo group. The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(4-Hydroxy-5-methoxyphenyl)-2-oxopropanoic acid: Lacks the bromine atom, which may influence its chemical properties and applications.

    3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid: Lacks the hydroxyl group, which may alter its solubility and reactivity.

Uniqueness

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9BrO5

Molecular Weight

289.08 g/mol

IUPAC Name

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO5/c1-16-8-4-5(2-6(11)9(8)13)3-7(12)10(14)15/h2,4,13H,3H2,1H3,(H,14,15)

InChI Key

WDDMQUSGDFRYGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CC(=O)C(=O)O)Br)O

Origin of Product

United States

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